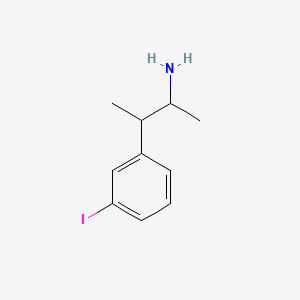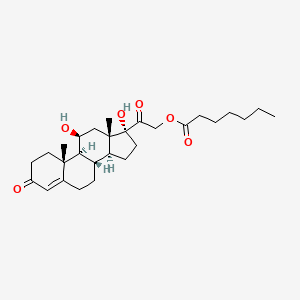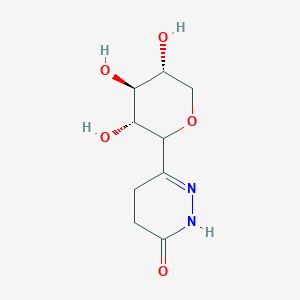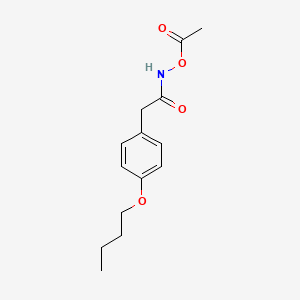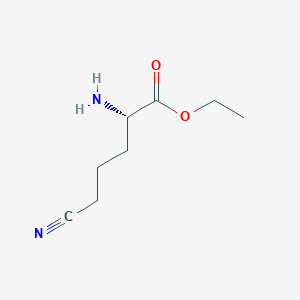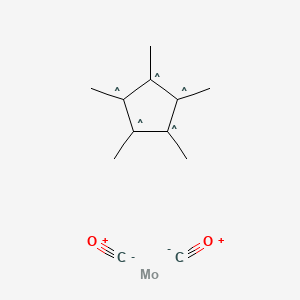
CID 102601981
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is an organometallic compound with the molecular formula ([ (CH_3)_5C_5Mo(CO)_2]_2). It is known for its distinctive red crystalline appearance and is primarily used in research settings due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentamethylcyclopentadienylmolybdenum dicarbonyl dimer typically involves the reaction of molybdenum hexacarbonyl with pentamethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the dimer .
Industrial Production Methods
While the compound is mainly produced on a laboratory scale, industrial production would follow similar synthetic routes with scaled-up reaction conditions. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand substitution reactions often require the presence of a base and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various molybdenum complexes with different ligands, which can be tailored for specific applications in catalysis and materials science .
Scientific Research Applications
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the development of advanced materials, including thin films and coatings.
Mechanism of Action
The mechanism by which pentamethylcyclopentadienylmolybdenum dicarbonyl dimer exerts its effects involves the coordination of the molybdenum center with various ligands. The compound can undergo ligand exchange reactions, which allow it to interact with different molecular targets. The pathways involved in these interactions are complex and depend on the specific ligands and conditions used .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentadienylmolybdenum tricarbonyl dimer
- Bis(cyclopentadienyl)molybdenum dihydride
- Propylcyclopentadienylmolybdenum tricarbonyl dimer
Uniqueness
Pentamethylcyclopentadienylmolybdenum dicarbonyl dimer is unique due to the presence of the pentamethylcyclopentadienyl ligand, which provides steric protection and enhances the stability of the compound. This makes it particularly useful in applications where stability and reactivity need to be finely balanced .
Properties
Molecular Formula |
C12H15MoO2 |
|---|---|
Molecular Weight |
287.20 g/mol |
InChI |
InChI=1S/C10H15.2CO.Mo/c1-6-7(2)9(4)10(5)8(6)3;2*1-2;/h1-5H3;;; |
InChI Key |
WVXCURRZZOATEQ-UHFFFAOYSA-N |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.[C-]#[O+].[C-]#[O+].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B13800930.png)
![Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate](/img/structure/B13800949.png)
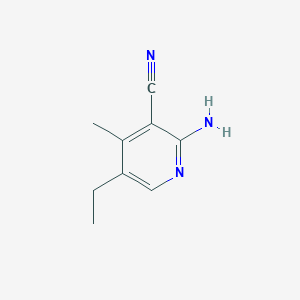
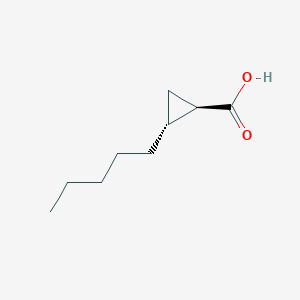
![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)

